Hydroxyzine Pamoate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 5 approved indications.

See also: Cetirizine (related); Hydroxyzine (has active moiety); Hydroxyzine Hydrochloride (related).

Properties

IUPAC Name |

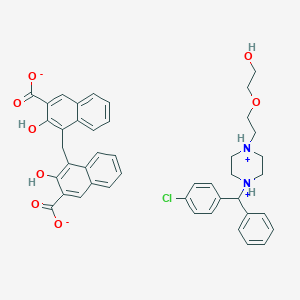

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDOKGIIKXGMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-88-2 (Parent) | |

| Record name | Hydroxyzine pamoate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00907580 | |

| Record name | Hydroxyzine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10246-75-0 | |

| Record name | Hydroxyzine pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10246-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine pamoate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyzine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine embonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M20215MUFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyzine Pamoate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxyzine pamoate, a first-generation antihistamine with sedative, anxiolytic, and antiemetic properties.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and analytical studies.

Introduction to this compound

Hydroxyzine is a potent inverse agonist of the histamine H1 receptor, which is responsible for its antihistaminic effects.[2][3] Unlike some other first-generation antihistamines, it has a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced risk of certain side effects.[3] Hydroxyzine also exhibits antagonist activity at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[3] It is available in two salt forms: hydroxyzine hydrochloride and this compound. This compound is a light yellow, odorless powder that is practically insoluble in water and methanol but freely soluble in dimethylformamide.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the hydroxyzine free base, followed by its reaction with pamoic acid to form the pamoate salt.

Step 1: Synthesis of Hydroxyzine Free Base

A common method for the synthesis of hydroxyzine free base involves the reaction of N-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol in the presence of a base and a phase transfer catalyst in an aqueous medium.

Experimental Protocol: Synthesis of Hydroxyzine Free Base

-

Materials:

-

N-(4-Chlorobenzhydryl)piperazine

-

2-(2-chloroethoxy)ethanol

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Water (H₂O)

-

Ethyl acetate

-

-

Procedure:

-

To a reaction vessel, add N-(4-chlorobenzhydryl)piperazine and water. Stir the mixture at room temperature (25 °C).

-

Sequentially add potassium carbonate and tetrabutylammonium bromide to the stirring mixture.

-

Add a solution of 2-(2-chloroethoxy)ethanol dissolved in water to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water.

-

Concentrate the ethyl acetate layer under reduced pressure to obtain the hydroxyzine free base.

-

Step 2: Synthesis of this compound

The hydroxyzine free base is then converted to its pamoate salt by reacting it with pamoic acid. This is a standard acid-base reaction to form a salt.

General Experimental Protocol: Synthesis of this compound

-

Materials:

-

Hydroxyzine free base

-

Pamoic acid

-

A suitable solvent (e.g., dimethylformamide, in which this compound is freely soluble)

-

-

Procedure:

-

Dissolve the hydroxyzine free base in a minimal amount of the chosen solvent.

-

In a separate flask, dissolve an equimolar amount of pamoic acid in the same solvent, possibly with gentle heating.

-

Slowly add the pamoic acid solution to the hydroxyzine solution with constant stirring.

-

The this compound salt may precipitate out of the solution upon formation or cooling.

-

If precipitation occurs, continue stirring for a set period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the resulting this compound powder under vacuum.

-

Physicochemical Properties of Hydroxyzine and its Salts

A summary of the key physicochemical properties of hydroxyzine and its pamoate and hydrochloride salts is provided in the table below.

| Property | Hydroxyzine | This compound | Hydroxyzine Dihydrochloride |

| Molecular Formula | C₂₁H₂₇ClN₂O₂ | C₂₁H₂₇ClN₂O₂·C₂₃H₁₆O₆ | C₂₁H₂₇ClN₂O₂·2HCl |

| Molecular Weight ( g/mol ) | 374.90 | 763.27 | 447.83 |

| Appearance | Oil | Light yellow, odorless powder | White, crystalline powder |

| Melting Point | Not applicable | >155 °C (decomposes) | ~200 °C (decomposes) |

| Solubility | Practically insoluble in water and methanol; freely soluble in dimethylformamide | Very soluble in water; freely soluble in methanol and ethanol |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following are key analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. Several HPLC methods have been reported for the analysis of hydroxyzine.

Table of HPLC Methods for Hydroxyzine Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 (150 x 3.9 mm, 5 µm) | Primesep SB (150 x 4.6 mm, 5 µm) | C18 (150 x 3.9 mm, 5 µm) | Hibar µBondapak C18 |

| Mobile Phase | A: 0.1% TFA in waterB: 0.05% TFA in acetonitrile (gradient) | Acetonitrile / Water (20/80) with 0.1% H₂SO₄ (isocratic) | A: 0.1% TFA in waterB: 0.05% TFA in acetonitrile (binary gradient) | Acetonitrile:Methanol:Buffer (500:200:300) |

| Flow Rate | 0.7 mL/min | Not specified | 0.7 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | Not specified | 30 °C | Not specified |

| Detection | UV at 230 nm and 254 nm | UV at 232 nm | UV at 230 nm | UV at 235 nm |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation. The hydroxyzine molecule has a molecular weight of 374.9 g/mol . Electron ionization mass spectrometry of hydroxyzine shows a molecular ion at m/z 374 and a base peak at m/z 201. The fragmentation of hydroxyzine and its active metabolite, cetirizine, can yield distinct fragment ions with m/z values of 166.15 and 201.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. An FTIR spectrum of hydroxyzine hydrochloride has been reported. Researchers should obtain an FTIR spectrum of their synthesized this compound and compare it with the spectra of the starting materials (hydroxyzine and pamoic acid) to confirm the formation of the salt. The spectrum should show characteristic absorption bands for the functional groups present in both the hydroxyzine and pamoate ions.

Mechanism of Action: Signaling Pathway

Hydroxyzine primarily acts as an inverse agonist at the histamine H1 receptor. This action is central to its antihistaminic effects. The binding of histamine to the H1 receptor activates downstream signaling pathways, leading to allergic and inflammatory responses. Hydroxyzine, by acting as an inverse agonist, not only blocks the binding of histamine but also reduces the basal activity of the receptor.

Caption: Hydroxyzine's mechanism of action at the H1 receptor.

Experimental Workflow

The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagram.

Caption: Workflow for this compound synthesis and characterization.

References

The Discovery and Developmental History of Hydroxyzine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hydroxyzine, a first-generation piperazine antihistamine, has a rich history spanning over six decades. Initially synthesized by Union Chimique Belge (UCB) in 1956, it was subsequently approved for sale in the United States by Pfizer in the same year.[1] This technical guide provides an in-depth exploration of the discovery and developmental history of hydroxyzine as a research compound. It covers its synthesis, preclinical pharmacology, mechanism of action, pharmacokinetic profile, and the pivotal clinical studies that established its therapeutic utility in the management of anxiety, urticaria, and other allergic conditions. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Discovery and Initial Synthesis

Hydroxyzine (UCB-4492) was first synthesized by scientists at Union Chimique Belge in 1956.[1] The primary synthetic route involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with 2-(2-hydroxyethoxy)ethylchloride.[2] This reaction creates the characteristic ether linkage and terminal hydroxyl group of the hydroxyzine molecule.

Experimental Protocol: Synthesis of Hydroxyzine

The following protocol is a generalized representation of the N-alkylation method for synthesizing hydroxyzine.

Materials:

-

1-(4-chlorobenzhydryl)piperazine

-

2-(2-hydroxyethoxy)ethylchloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Butanone (or other suitable solvent like toluene)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

A mixture of 1-(4-chlorobenzhydryl)piperazine, anhydrous potassium carbonate, and a catalytic amount of potassium iodide is prepared in butanone.

-

2-(2-hydroxyethoxy)ethylchloride is added to the reaction mixture.

-

The mixture is refluxed under a nitrogen atmosphere for a specified period (e.g., 18 hours).

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting residue is dissolved in dichloromethane and washed with water to remove any remaining water-soluble impurities.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield crude hydroxyzine.

-

Further purification can be achieved through techniques such as chromatography to obtain the final product.

Experimental Workflow: Synthesis of Hydroxyzine

A simplified workflow for the synthesis of hydroxyzine.

Preclinical Pharmacology

Hydroxyzine's pharmacological profile is characterized by its potent interaction with the histamine H1 receptor and its weaker affinity for other neurotransmitter receptors.

Mechanism of Action: H1 Receptor Inverse Agonism

Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine H1 receptor.[1] Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist stabilizes the inactive conformation of the receptor, thereby reducing its basal activity. This action is responsible for hydroxyzine's antihistaminic and sedative effects.[1]

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By stabilizing the inactive state of the H1 receptor, hydroxyzine prevents this signaling cascade.

Signaling Pathway: Hydroxyzine's Inverse Agonism at the H1 Receptor

Hydroxyzine acts as an inverse agonist, stabilizing the inactive state of the H1 receptor.

Receptor Binding Profile

In addition to its high affinity for the H1 receptor, hydroxyzine also interacts with other receptors, albeit with lower potency. It has been shown to act as an antagonist at the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. Its affinity for muscarinic acetylcholine receptors is considerably lower than that of many other first-generation antihistamines, which accounts for its reduced anticholinergic side effects.

Table 1: Receptor Binding Affinities (Ki) of Hydroxyzine

| Receptor | Ki (nM) | Species | Reference |

| Histamine H1 | 2 | Human | |

| Serotonin 5-HT2A | 50 | Human | |

| Dopamine D2 | 378 | Human | |

| α1-Adrenergic | - | - | - |

| Muscarinic (general) | 3,600 - 30,000 | Bovine | |

| Muscarinic M1 | 70 | - | |

| Muscarinic M2 | 622 | - | |

| Muscarinic M3 | 126 | - | |

| Muscarinic M4 | 350 | - | |

| Muscarinic M5 | 82 | - | |

| Note: A lower Ki value indicates a higher binding affinity. Data for the α1-Adrenergic receptor was not available in the searched literature. |

Preclinical Experimental Protocols

Receptor Binding Assays:

The affinity of hydroxyzine for various receptors is typically determined using radioligand binding assays.

-

Objective: To determine the inhibition constant (Ki) of hydroxyzine for a specific receptor.

-

General Procedure:

-

Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

-

Incubate the membranes with a specific radioligand for the receptor (e.g., [³H]pyrilamine for H1 receptors) at various concentrations of hydroxyzine.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

The IC50 value (concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics and Metabolism

Hydroxyzine is rapidly absorbed following oral or intramuscular administration, with effects typically observed within one hour. It is metabolized in the liver, primarily through oxidation of the alcohol moiety to a carboxylic acid, forming its main active metabolite, cetirizine. This metabolic process is mediated by alcohol dehydrogenase.

Table 2: Pharmacokinetic Parameters of Hydroxyzine in Humans

| Parameter | Value | Population | Reference |

| Time to Maximum Concentration (Tmax) | ~2.0 hours | Adults and Children | |

| Elimination Half-life | 20.0 hours | Adults (mean age 29.3 years) | |

| 7.1 hours | Children | ||

| 29.3 hours | Elderly | ||

| Volume of Distribution (Vd) | 16.0 ± 3.0 L/kg | Adults | |

| 22.5 ± 6.3 L/kg | Elderly | ||

| Clearance (CL) | 9.78 ± 3.25 ml/min/kg | Adults | |

| 9.6 ± 3.2 ml/min/kg | Elderly | ||

| Protein Binding | 93% | - |

Metabolism of Hydroxyzine to Cetirizine

The primary metabolic pathway of hydroxyzine.

Clinical Development

Clinical trials have established the efficacy of hydroxyzine in the treatment of generalized anxiety disorder (GAD) and chronic urticaria.

Generalized Anxiety Disorder (GAD)

Numerous clinical trials have demonstrated that hydroxyzine is more effective than placebo in treating GAD.

Pivotal Clinical Trial Methodology for GAD:

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult outpatients diagnosed with GAD according to DSM criteria (e.g., DSM-IV) with a baseline Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 20.

-

Treatment Arms:

-

Hydroxyzine (e.g., 50 mg/day)

-

Placebo

-

Active comparator (e.g., a benzodiazepine like bromazepam 6 mg/day)

-

-

Treatment Duration: Typically several weeks (e.g., 12 weeks of double-blind treatment).

-

Primary Outcome Measure: Change in the HAM-A total score from baseline to the end of the treatment period.

-

Secondary Outcome Measures:

-

Percentage of responders and remission rates.

-

Clinical Global Impressions-Severity (CGI-S) scale scores.

-

Hospital Anxiety and Depression Scale (HADS) scores.

-

-

Statistical Analysis: Intent-to-treat (ITT) analysis is commonly used to compare the changes in outcome measures between the treatment groups.

Chronic Urticaria

Hydroxyzine is also indicated for the management of pruritus due to allergic conditions such as chronic urticaria.

Early Clinical Trial Methodology for Chronic Urticaria:

-

Study Design: Randomized, double-blind, placebo-controlled trials.

-

Patient Population: Patients with chronic idiopathic urticaria.

-

Treatment Arms:

-

Hydroxyzine (various dosages)

-

Placebo

-

Active comparators (e.g., other antihistamines like cetirizine or loratadine)

-

-

Primary Outcome Measures:

-

Reduction in the number, size, and duration of wheals.

-

Reduction in the severity of pruritus (itching).

-

-

Secondary Outcome Measures:

-

Patient-reported outcomes on quality of life (e.g., Dermatology Life Quality Index - DLQI).

-

Assessment of sedation and other adverse effects.

-

Conclusion

Since its discovery in 1956, hydroxyzine has become a well-established therapeutic agent with a multifaceted pharmacological profile. Its primary mechanism as a potent H1 receptor inverse agonist underpins its efficacy in allergic conditions, while its interactions with other central nervous system receptors likely contribute to its anxiolytic properties. The developmental history of hydroxyzine, from its initial synthesis to extensive preclinical and clinical evaluation, provides a valuable case study in drug discovery and development. This technical guide has aimed to provide a comprehensive overview of this journey for the benefit of the scientific and drug development communities.

References

Hydroxyzine Pamoate: A Technical Guide to its Mechanism of Action at H1 and 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of hydroxyzine, with a specific focus on its interactions with the histamine H1 and serotonin 5-HT2A receptors. Hydroxyzine, a first-generation antihistamine, exhibits a complex pharmacological profile characterized by potent inverse agonism at the H1 receptor and antagonism at the 5-HT2A receptor. This dual activity underlies its therapeutic applications in the management of pruritus, anxiety, and other allergic and neuropsychiatric conditions. This document details the molecular signaling pathways associated with these receptors, presents quantitative binding affinity data, and provides comprehensive experimental protocols for the in vitro characterization of hydroxyzine's receptor interactions.

Introduction

Hydroxyzine is a piperazine derivative widely used in clinical practice.[1] It is available in two primary salt forms: hydroxyzine hydrochloride and hydroxyzine pamoate.[2] While the salt form can influence the drug's pharmacokinetic properties, such as absorption rate, the pharmacodynamic actions are attributed to the hydroxyzine moiety itself.[3][4] The therapeutic efficacy of hydroxyzine is primarily mediated through its high-affinity interaction with the histamine H1 receptor and its moderate affinity for the serotonin 5-HT2A receptor.[2] Understanding the precise molecular mechanisms at these two receptor targets is crucial for the rational development of new therapeutics and for optimizing the clinical use of hydroxyzine.

Core Mechanism of Action

Histamine H1 Receptor: Inverse Agonism

Hydroxyzine's principal mechanism of action is as a potent inverse agonist at the histamine H1 receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive, or basal, activity of the receptor in the absence of an agonist. This action is particularly relevant for the H1 receptor, which exhibits spontaneous activity. By stabilizing an inactive conformation of the receptor, hydroxyzine effectively suppresses downstream signaling, leading to a reduction in the physiological effects of histamine, such as vasodilation, increased vascular permeability, and sensory nerve stimulation, which are hallmarks of allergic reactions.

Serotonin 5-HT2A Receptor: Antagonism

In addition to its potent antihistaminic effects, hydroxyzine also acts as an antagonist at the serotonin 5-HT2A receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is implicated in a wide range of central nervous system functions, including mood, cognition, and perception. Antagonism of this receptor by hydroxyzine is thought to contribute to its anxiolytic and sedative properties. By blocking the binding of serotonin, hydroxyzine inhibits the activation of the Gq/11 signaling cascade, thereby modulating neuronal excitability in key brain regions.

Quantitative Receptor Binding and Functional Data

The affinity of hydroxyzine for the H1 and 5-HT2A receptors has been quantified in numerous studies. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher binding affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Hydroxyzine | Histamine H1 | Human | Binding | 2 | ||

| Hydroxyzine | 5-HT2A | Human | Binding | 50 | ||

| Medifoxamine (for comparison) | 5-HT2A | Human | Functional | 950 | ||

| CRE-10086 (metabolite of Medifoxamine) | 5-HT2A | Human | Functional | 330 | ||

| CRE-10357 (metabolite of Medifoxamine) | 5-HT2A | Human | Functional | 1600 |

Signaling Pathways

Both the H1 and 5-HT2A receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity of hydroxyzine for the histamine H1 receptor.

Materials:

-

Cell Membranes: Homogenates of HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: Hydroxyzine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM mianserin.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Fluid.

-

Liquid Scintillation Counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Compound Dilution: Prepare serial dilutions of hydroxyzine in the assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-mepyramine, and cell membrane suspension.

-

Non-specific Binding: Mianserin solution, [³H]-mepyramine, and cell membrane suspension.

-

Competitive Binding: Serial dilutions of hydroxyzine, [³H]-mepyramine, and cell membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the hydroxyzine concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)

This protocol measures the ability of hydroxyzine to antagonize the 5-HT2A receptor-mediated increase in intracellular calcium.

Materials:

-

Cells: CHO-K1 or U2OS cells stably expressing the human 5-HT2A receptor.

-

Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: Hydroxyzine.

-

Agonist: Serotonin (5-HT).

-

Fluorescence Plate Reader: Equipped with injectors for compound addition.

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into the microplates and incubate overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution to the cells. Incubate for 30-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer and then add serial dilutions of hydroxyzine. Incubate for 15-30 minutes at room temperature.

-

Measurement of Calcium Flux:

-

Place the microplate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the instrument's injector to add a pre-determined EC80 concentration of serotonin to all wells.

-

Record the fluorescence signal over time (kinetic read).

-

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the serotonin response against the logarithm of the hydroxyzine concentration and fit the data to determine the IC50 value.

Conclusion

This compound exerts its therapeutic effects through a dual mechanism of action involving potent inverse agonism at the histamine H1 receptor and antagonism at the serotonin 5-HT2A receptor. The high affinity for the H1 receptor is responsible for its robust antihistaminic properties, while its interaction with the 5-HT2A receptor contributes to its anxiolytic and sedative effects. The detailed experimental protocols provided in this guide offer a framework for the precise in vitro characterization of these interactions, which is essential for the ongoing research and development of novel therapeutics targeting these important receptor systems.

References

A Technical Guide to the Off-Target Receptor Binding Profile of Hydroxyzine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the off-target receptor binding profile of hydroxyzine, a first-generation antihistamine. While its primary therapeutic effects are mediated through potent inverse agonism of the histamine H1 receptor, its clinical profile, including anxiolytic and sedative properties, is significantly influenced by its interactions with a range of other CNS receptors.[1][2] Understanding this off-target profile is critical for comprehensive pharmacological assessment and future drug development.

Quantitative Receptor Binding Profile

Hydroxyzine's affinity for its primary (on-target) and secondary (off-target) receptors has been quantified using various in vitro binding assays. The inhibition constant (Kᵢ) is a measure of a drug's binding affinity, where a lower Kᵢ value indicates a stronger interaction. The data below summarizes the known binding affinities of hydroxyzine for several key neurotransmitter receptors.

Table 1: Receptor Binding Affinity (Kᵢ) of Hydroxyzine

| Receptor Target | Kᵢ (nM) | Receptor Family | Primary Effect of Blockade |

|---|---|---|---|

| Histamine H₁ (On-Target) | ~2 | Histaminergic | Antihistaminic, Sedative[3] |

| Serotonin 5-HT₂ₐ | ~50 | Serotonergic | Anxiolytic, Antipsychotic[3] |

| Dopamine D₂ | ~378 | Dopaminergic | Antipsychotic, Antiemetic[3] |

| α₁-Adrenergic | Not specified | Adrenergic | Vasodilation, Hypotension |

| Muscarinic ACh | 3,600 - 30,000 | Cholinergic | Reduced Anticholinergic Effects |

Note: Data is compiled from multiple sources and assays; values represent approximations. The affinity for the α₁-Adrenergic receptor is established, but a precise Kᵢ value is not consistently reported in public literature. The low affinity for muscarinic receptors (high Kᵢ) explains hydroxyzine's relatively low incidence of anticholinergic side effects compared to other first-generation antihistamines.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Kᵢ values) is predominantly accomplished through competitive radioligand binding assays. This technique is considered a gold standard for quantifying the interaction between a drug and its receptor target.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., hydroxyzine) by measuring its ability to displace a specific, high-affinity radioligand from a receptor.

Materials:

-

Receptor Source: Homogenized tissue membranes or cultured cells expressing the target receptor (e.g., human recombinant H1, 5-HT₂ₐ, D₂ receptors).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]pyrilamine for the H₁ receptor).

-

Test Compound: Unlabeled hydroxyzine, prepared in serial dilutions.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester with glass fiber filters designed to separate bound from free radioligand.

-

Scintillation Counter: A liquid scintillation counter to measure the radioactivity trapped on the filters.

Methodology:

-

Preparation: A suspension of the receptor-containing membranes is prepared in the assay buffer.

-

Incubation: The membrane preparation is incubated in a series of tubes or a 96-well plate with:

-

A fixed, low concentration of the radioligand (typically at or below its Kₔ value).

-

A range of increasing concentrations of the unlabeled test compound (hydroxyzine).

-

Control tubes are included to measure total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled competitor).

-

-

Equilibrium: The mixture is incubated for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through the glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining free radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal competition curve is generated, from which the IC₅₀ value (the concentration of hydroxyzine that inhibits 50% of the specific radioligand binding) is determined.

-

The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Caption: Workflow for a competitive radioligand binding assay.

On-Target and Off-Target Signaling Pathways

Hydroxyzine's diverse pharmacological effects stem from its ability to antagonize receptors that couple to different intracellular signaling cascades. The primary on-target and key off-target receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream effectors.

The antihistaminic and sedative effects of hydroxyzine are primarily due to its blockade of the H₁ receptor. This receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a cellular response.

Caption: Histamine H₁ receptor Gq-coupled signaling pathway.

Hydroxyzine's anxiolytic properties are attributed to its antagonism of the 5-HT₂ₐ receptor, while its antiemetic and potential antipsychotic effects may relate to weak D₂ receptor blockade.

-

5-HT₂ₐ and α₁-Adrenergic Receptors (Gq-Coupled): Similar to the H₁ receptor, both the serotonin 5-HT₂ₐ and α₁-adrenergic receptors are coupled to the Gq protein. Their activation initiates the same PLC-IP₃/DAG cascade. Blockade of these receptors by hydroxyzine inhibits these signaling pathways.

-

Dopamine D₂ Receptor (Gi-Coupled): In contrast, the dopamine D₂ receptor is coupled to the Gi family of G-proteins. When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By weakly blocking the D₂ receptor, hydroxyzine can prevent this inhibitory action, leading to a relative normalization of cAMP levels.

Caption: Dopamine D₂ receptor Gi-coupled signaling pathway.

References

Foundational Research on the Metabolism of Hydroxyzine to Cetirizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the foundational research concerning the metabolic conversion of the first-generation antihistamine, hydroxyzine, to its active metabolite, cetirizine. The primary metabolic pathway involves the oxidation of hydroxyzine's alcohol moiety to a carboxylic acid, a reaction catalyzed by alcohol dehydrogenase.[1] Concurrently, minor metabolic pathways, including N-dealkylation and O-dealkylation, are mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of other metabolites.[1] This document details the enzymes involved, summarizes key pharmacokinetic parameters from various studies, presents detailed experimental protocols for the quantification of hydroxyzine and cetirizine, and visualizes the metabolic pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Hydroxyzine is a first-generation H1 receptor antagonist with sedative, anxiolytic, and antiemetic properties. Its clinical utility is often associated with its rapid metabolism to cetirizine, a potent and selective second-generation antihistamine with a more favorable side-effect profile, particularly concerning sedation. Understanding the metabolic transformation of hydroxyzine to cetirizine is crucial for optimizing therapeutic applications and for the development of new drug entities. This guide focuses on the core research that has elucidated this metabolic pathway.

Metabolic Pathways

The biotransformation of hydroxyzine is a multi-step process involving several enzymes primarily located in the liver. The main pathway leads to the formation of the pharmacologically active metabolite, cetirizine, while other pathways produce minor metabolites.

Major Pathway: Oxidation to Cetirizine

The principal metabolic route for hydroxyzine is the oxidation of its terminal alcohol group to a carboxylic acid, resulting in the formation of cetirizine.[1] This reaction is primarily catalyzed by the cytosolic enzyme alcohol dehydrogenase (ADH) .[1][2] This metabolic step is significant as it converts the parent drug into its more active and less sedating metabolite.

Figure 1: Major metabolic pathway of hydroxyzine to cetirizine.

Minor Pathways: Cytochrome P450-Mediated Metabolism

In addition to the main pathway, hydroxyzine undergoes metabolism by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5 . These enzymes are responsible for N-dealkylation and O-dealkylation of hydroxyzine, leading to the formation of other metabolites, such as norchlorcyclizine.

References

An In-depth Technical Guide to the Initial Investigations of Hydroxyzine Pamoate's Sedative Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydroxyzine is a first-generation antihistamine of the diphenylmethane and piperazine class, first synthesized in 1955.[1] While widely recognized for its efficacy in treating pruritus, urticaria, and other allergic conditions, its significant effects on the central nervous system (CNS) have established its use as an anxiolytic, antiemetic, and sedative.[1][2][3] Hydroxyzine pamoate is a salt form of hydroxyzine, which is rapidly absorbed from the gastrointestinal tract, with clinical effects typically observed within 15 to 30 minutes of oral administration.[2] This technical guide provides a detailed overview of the initial scientific investigations into the sedative properties of hydroxyzine, focusing on its mechanism of action, quantitative data from early clinical evaluations, and the experimental protocols used to characterize its effects.

Core Mechanism of Sedation

Hydroxyzine's sedative action is primarily a result of its potent antagonism of histamine H1 receptors at the subcortical level of the central nervous system. Unlike second-generation antihistamines, hydroxyzine readily crosses the blood-brain barrier, allowing for significant interaction with CNS receptors. Histamine in the brain acts as a key neurotransmitter promoting wakefulness; by blocking H1 receptors, hydroxyzine suppresses this activity, leading to drowsiness and sedation.

Further contributing to its sedative and anxiolytic profile are its weaker antagonistic effects on other neurotransmitter systems. Hydroxyzine has been shown to act as an antagonist of the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. The interaction with the 5-HT2A receptor, in particular, is thought to contribute to its anxiolytic properties, a feature not typically seen in antihistamines lacking this activity. Additionally, hydroxyzine exhibits anticholinergic (antimuscarinic) properties that can enhance its sedative effects.

Quantitative Data from Clinical Investigations

Initial investigations did not focus on traditional preclinical dose-response studies for sedation but rather on clinical efficacy in relevant scenarios, such as pre-anesthetic medication and pediatric dentistry. The data is often presented in the context of combination therapies.

Table 1: Central H1 Receptor Occupancy and Subjective Sedation A Positron Emission Tomography (PET) study provided direct evidence of hydroxyzine's action in the human brain, linking receptor occupancy to its sedative effect.

| Drug/Dose | Receptor | Brain Occupancy | Associated Outcome |

| Hydroxyzine 30 mg (single dose) | Histamine H1 | 67.6% | Subjective sleepiness correlated well with occupancy levels. |

Table 2: Effective Dosages for Sedation in Pediatric Clinical Trials Hydroxyzine is frequently used in combination with other agents to achieve conscious sedation in uncooperative pediatric dental patients.

| Regimen | Patient Population | This compound Dose | Accompanying Agent(s) | Sedative Success Rate |

| Midazolam/Hydroxyzine (MH) | 2–6 year-old uncooperative dental patients | 1 mg/kg | Midazolam 0.5 mg/kg | 64.3% |

| Chloral Hydrate/Hydroxyzine (CHH) | 2–6 year-old uncooperative dental patients | 1 mg/kg | Chloral Hydrate 50 mg/kg | 33.3% |

| CHH + Meperidine | Pediatric dental patients (mean age 37 months) | 25 mg (fixed) | Chloral Hydrate 50 mg/kg, Meperidine 1.5 mg/kg | Improved behavior over CHH alone (P < 0.01). |

| Hydroxyzine + Nitrous Oxide | 25-45 month-old uncooperative dental patients | 50 mg (fixed) | Nitrous Oxide 50% | More effective in controlling crying and alertness than hydroxyzine alone or N2O alone. |

Table 3: General Sedative and Anxiolytic Dosages Clinical use for sedation and anxiety has established a general dosage range. Tolerance to sedative effects can develop within a few days of continuous therapy.

| Indication | Dosage Form | Recommended Dose Range | Notes |

| Sedation (as premedication) | Oral / IM | 25 - 200 mg | Potentiates other CNS depressants like barbiturates and meperidine. |

| Sleep Aid | Oral | 25 - 100 mg | Typically for short-term or "as-needed" use due to tolerance development. |

| Anxiety and Tension | Oral | 50 - 100 mg, 4 times daily | Effectiveness for long-term use (>4 months) has not been systematically assessed. |

Experimental Protocols

The sedative properties of hydroxyzine have been evaluated using various clinical trial designs. Below are representative protocols derived from published studies.

Protocol 1: Comparative Evaluation of Pediatric Sedative Regimens (Crossover Design)

This protocol outlines a method to compare the efficacy of two different oral sedative combinations in a pediatric population, as seen in studies of dental sedation.

-

Objective: To compare the sedative and behavioral efficacy of Regimen A (e.g., Midazolam/Hydroxyzine) versus Regimen B (e.g., Chloral Hydrate/Hydroxyzine).

-

Study Design: Double-blind, randomized, crossover clinical trial.

-

Methodology:

-

Patient Selection: Recruit 2–6 year-old children with uncooperative behavior (e.g., Frankl Behavior Rating Scale of negative or definitely negative) and ASA I physical status.

-

Randomization: Randomly assign participants to one of two sequences: receive Regimen A at the first visit and Regimen B at the second, or vice versa.

-

Pre-Procedure: Ensure patients are NPO (nothing by mouth) for at least 4 hours prior to drug administration.

-

Drug Administration: Administer the assigned regimen orally based on body weight (e.g., hydroxyzine 1mg/kg).

-

Monitoring: Continuously measure vital signs, including blood oxygen saturation (SpO2) and pulse rate, before, during, and after the dental procedure.

-

Efficacy Assessment: Evaluate the level of sedation and behavior at set intervals using a standardized scale, such as the Houpt Sedation Rating Scale.

-

Crossover: After a sufficient washout period (i.e., the second dental visit), administer the alternate regimen and repeat the monitoring and assessment steps.

-

Data Analysis: Compare the success rates and physiological data between the two regimens.

-

Protocol 2: Assessment of Cognitive Impairment in Healthy Volunteers

This protocol describes a method to objectively measure the sedative effects of hydroxyzine on psychomotor and cognitive functions.

-

Objective: To quantify the impact of a standard dose of hydroxyzine on cognitive performance compared to a placebo.

-

Study Design: Placebo-controlled, randomized, double-blind, crossover study.

-

Methodology:

-

Participant Selection: Recruit healthy adult volunteers.

-

Design: Employ a multi-way crossover design where each participant receives each treatment (e.g., hydroxyzine 50 mg, placebo) in a randomized order over separate sessions.

-

Drug Administration: Administer the blinded treatment orally at a standardized time.

-

Performance Assessment: At the time of expected maximum plasma concentration (Tmax), subject participants to a battery of validated psychomotor and cognitive tests.

-

Divided Attention Task: Measures the ability to handle multiple simultaneous tasks.

-

Critical Tracking Task: Assesses fine motor control and reaction time.

-

Stop Signal Task: Evaluates inhibitory control.

-

Attention Network Test: Measures alerting, orienting, and executive control aspects of attention.

-

-

Washout Period: Ensure a sufficient time interval between sessions to allow for complete drug elimination.

-

Data Analysis: Statistically compare performance metrics (e.g., reaction time, accuracy) across the hydroxyzine and placebo conditions.

-

References

A Historical Perspective on the Therapeutic Development of Hydroxyzine: An In-depth Technical Guide

Introduction

Hydroxyzine is a first-generation histamine H1-receptor antagonist belonging to the diphenylmethylpiperazine class of compounds.[1][2] First synthesized in 1955 by Union Chimique Belge and approved for sale in the United States in 1956 by Pfizer, it has become a cornerstone therapy for a range of conditions.[1][3] Its therapeutic applications span from the management of allergic conditions, such as chronic urticaria and pruritus, to the symptomatic relief of anxiety and tension.[3] This guide provides a comprehensive historical and technical overview of the development of hydroxyzine, detailing its pharmacological profile, pivotal clinical investigations, and the experimental methodologies that defined its therapeutic utility.

Discovery and Synthesis

The development of hydroxyzine in the mid-1950s marked a significant advancement in antihistamine therapy. The synthesis of hydroxyzine, chemically known as (±)-2-(2-{4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl}ethoxy)ethanol, involves the N-alkylation of N-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol. A general synthetic scheme is outlined below.

A patented water-based process for preparing hydroxyzine involves reacting N-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol in the presence of potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium bromide in water. The mixture is heated, and upon completion, the product is extracted with an organic solvent.

Pharmacological Profile

Mechanism of Action

Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it effectively blocks the actions of histamine, leading to the suppression of histaminic edema, flare, and pruritus. This action is central to its efficacy in allergic conditions.

Unlike many other first-generation antihistamines, hydroxyzine has a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced risk of anticholinergic side effects. In addition to its antihistaminic activity, hydroxyzine also acts as an antagonist at several central nervous system receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. Its anxiolytic properties are thought to be mediated, in part, by its activity at the 5-HT2A receptor. The sedative effects of hydroxyzine are attributed to its ability to cross the blood-brain barrier and its inverse agonism of central H1 receptors. A positron emission tomography (PET) study found that a single 30 mg dose of hydroxyzine resulted in a 67.6% occupancy of brain H1 receptors, which correlated with subjective sleepiness.

Pharmacokinetics and Metabolism

Hydroxyzine is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Tmax) reached in approximately 2 hours. The onset of its effects is typically observed within 15 to 60 minutes. It is extensively distributed throughout the body, with higher concentrations found in the skin compared to the plasma.

The primary metabolic pathway of hydroxyzine involves oxidation of its alcohol moiety to a carboxylic acid, forming its main active metabolite, cetirizine. This conversion is mediated by alcohol dehydrogenase. Cetirizine is a potent second-generation antihistamine and is responsible for a significant portion of hydroxyzine's antihistaminic effect. Hydroxyzine is also metabolized by CYP3A4 and CYP3A5.

The elimination half-life of hydroxyzine varies with age. In adults, it is approximately 20 hours, while it is shorter in children (around 7.1 hours) and prolonged in the elderly (around 29.3 hours).

Table 1: Pharmacokinetic Parameters of Hydroxyzine

| Parameter | Value | Population | Reference(s) |

| Tmax (Time to Peak Concentration) | 2.0 - 2.1 hours | Adults, Children | |

| Elimination Half-life (t1/2) | 20.0 ± 4.1 hours | Adults | |

| 7.1 ± 2.3 hours | Children | ||

| 29.3 ± 10.1 hours | Elderly | ||

| Volume of Distribution (Vd) | 16.0 ± 3.0 L/kg | Adults | |

| 18.5 ± 8.6 L/kg | Children | ||

| 22.5 ± 6.3 L/kg | Elderly | ||

| Clearance Rate | 9.78 ± 3.25 mL/min/kg | Adults | |

| 32.08 ± 11.05 mL/min/kg | Children | ||

| 9.6 ± 3.2 mL/min/kg | Elderly |

Table 2: Receptor Binding Affinities of Hydroxyzine

| Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| Histamine H1 | 2 | |

| Serotonin 5-HT2A | 50 | |

| Dopamine D2 | 378 | |

| α1-Adrenergic | Weak antagonist activity reported | |

| Muscarinic Acetylcholine | Low affinity reported |

Therapeutic Development and Key Clinical Trials

Management of Allergic Conditions

Hydroxyzine was initially developed and continues to be widely used for the management of histamine-mediated pruritus and chronic urticaria. Its efficacy in these conditions is well-documented.

A real-world, prospective observational study involving 400 patients with chronic pruritus due to dermatological causes demonstrated that treatment with hydroxyzine for up to 12 weeks resulted in significant improvements in pruritus scores (5-D itch scale) and quality of life (Dermatology Quality of Life Index, DLQI). Symptom elimination was observed in 48.34% of patients by the end of the study.

In a 4-week, multicenter, double-blind, placebo-controlled study comparing cetirizine to its parent drug, hydroxyzine, in patients with chronic urticaria, cetirizine (5 to 20 mg once daily) was found to be as effective as hydroxyzine (25 to 75 mg/day in divided doses). However, the incidence of somnolence was significantly higher in the hydroxyzine group compared to both the cetirizine and placebo groups.

Table 3: Summary of Clinical Trial Data for Urticaria

| Study | Design | N | Treatment Arms | Duration | Key Outcomes | Reference(s) |

| Real-World Observational Study | Prospective, observational | 400 | Hydroxyzine (as per clinician's discretion) | 12 weeks | Significant improvement in 5-D itch scores and DLQI scores (p < 0.0001); 48.34% symptom elimination. | |

| Kalivas et al. (1990) | Multicenter, double-blind, placebo-controlled | - | 1. Cetirizine (5-20 mg/day) 2. Hydroxyzine (25-75 mg/day) 3. Placebo | 4 weeks | Hydroxyzine was equivalent in efficacy to cetirizine. Significantly higher incidence of somnolence with hydroxyzine vs. placebo (p=0.001). |

Treatment of Generalized Anxiety Disorder (GAD)

Hydroxyzine is also indicated for the symptomatic relief of anxiety and tension associated with psychoneuroses. Several clinical trials have demonstrated its efficacy in treating Generalized Anxiety Disorder (GAD).

A 3-month, multicenter, randomized, double-blind, placebo-controlled trial involving 334 outpatients with GAD found that hydroxyzine (50 mg/day) was significantly more effective than placebo in reducing anxiety symptoms. The primary outcome, the change in the Hamilton Anxiety Rating Scale (HAM-A) score from baseline, was significantly greater for hydroxyzine (-12.16) compared to placebo (-9.64). The efficacy of hydroxyzine was comparable to that of bromazepam (6 mg/day).

A Cochrane review of five randomized controlled trials (884 participants) concluded that hydroxyzine is more effective than placebo for treating GAD. Its efficacy and tolerability were found to be comparable to other anxiolytics like benzodiazepines and buspirone.

Table 4: Summary of Clinical Trial Data for Generalized Anxiety Disorder (GAD)

| Study | Design | N | Treatment Arms | Duration | Primary Outcome Measure | Key Findings | Reference(s) |

| Llorca et al. | Multicenter, randomized, double-blind, placebo-controlled | 334 | 1. Hydroxyzine (50 mg/day) 2. Bromazepam (6 mg/day) 3. Placebo | 12 weeks | Change in HAM-A score | Hydroxyzine showed a significantly greater reduction in HAM-A score vs. placebo (p=0.019). Efficacy was comparable to bromazepam. | |

| Cochrane Review | Meta-analysis of 5 RCTs | 884 | Hydroxyzine vs. Placebo and other anxiolytics | - | - | Hydroxyzine is more effective than placebo (OR 0.30, 95% CI 0.15 to 0.58). Efficacy is comparable to benzodiazepines and buspirone. |

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials are summarized below based on the available information.

Protocol for a GAD Efficacy Study (based on Llorca et al.)

-

Study Design: A multicenter, parallel-group, randomized, double-blind, placebo-controlled trial.

-

Phases:

-

Run-in Phase (2 weeks): Single-blind placebo administration to all selected patients.

-

Treatment Phase (12 weeks): Patients were randomized to receive double-blind treatment with either hydroxyzine (50 mg/day), bromazepam (6 mg/day), or placebo.

-

Run-out Phase (4 weeks): Single-blind placebo administration to monitor for discontinuation effects.

-

-

Inclusion Criteria: Outpatients diagnosed with GAD according to DSM-IV criteria with a Hamilton Rating Scale for Anxiety (HAM-A) total score of ≥ 20.

-

Primary Outcome Assessment: The change in the HAM-A total score from baseline (end of run-in phase) to the endpoint (end of 12-week treatment phase).

-

Secondary Outcome Assessments:

-

Percentage of responders and remission rates.

-

Clinical Global Impressions-Severity (CGI-S) scale score.

-

Hospital Anxiety and Depression (HAD) scale score.

-

-

Statistical Analysis: Intent-to-treat (ITT) analysis was performed to compare the change in HAM-A scores between the hydroxyzine and placebo groups.

Protocol for a Chronic Pruritus Observational Study (based on a real-world study)

-

Study Design: A prospective, observational, patient-reported outcomes (PRO) study.

-

Participants: Patients with chronic pruritus due to dermatological causes.

-

Treatment: Hydroxyzine was administered as per the treating clinician's discretion.

-

Duration: Up to 12 weeks.

-

Primary Outcome Assessment: Improvement in quality of life from baseline, assessed using the 10-point Dermatology Quality of Life Index (DLQI) at week 12.

-

Secondary Outcome Assessments:

-

Improvement in pruritus scores using the 5-D itch scale at 12 weeks.

-

Improvements in DLQI and 5-D itch scores at weeks 2, 4, and 8.

-

Safety and tolerability, assessed by recording adverse events.

-

-

Statistical Analysis: Changes from baseline in DLQI and 5-D itch scores were analyzed for statistical significance (p < 0.0001 was considered significant).

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory effect of hydroxyzine.

Caption: Histamine H1 receptor signaling and hydroxyzine's mechanism of action.

Metabolism of Hydroxyzine to Cetirizine

This diagram shows the metabolic conversion of hydroxyzine.

Caption: Metabolic pathway of hydroxyzine to its active metabolite, cetirizine.

Generalized Anxiety Disorder (GAD) Clinical Trial Workflow

The following diagram illustrates a typical workflow for a GAD clinical trial.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Hydroxyzine Pamoate in Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydroxyzine pamoate in common rodent models of anxiety. The included protocols and data summaries are intended to guide researchers in the design and execution of preclinical studies to evaluate the anxiolytic effects of this compound.

Mechanism of Action

Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor.[1] Its anxiolytic effects are also attributed to its weaker antagonist activity at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[2] Unlike benzodiazepines, hydroxyzine does not act on GABA receptors.

Quantitative Data from In Vivo Rodent Studies

The following tables summarize the quantitative outcomes from key studies investigating the effects of hydroxyzine in established rodent models of anxiety. It is important to note that most preclinical studies have utilized hydroxyzine hydrochloride. A conversion factor should be applied when designing studies with this compound (1 mg of hydroxyzine dihydrochloride is equivalent to approximately 1.7 mg of this compound).[1]

Table 1: Anxiolytic Effects of Hydroxyzine in Various Mouse Anxiety Models

| Behavioral Test | Animal Model | Hydroxyzine Hydrochloride Dose (Route) | Key Findings | Reference |

| Elevated Plus Maze | Swiss albino mice (male) | 3 mg/kg (i.p.) | Significant increase in the percentage of time spent in open arms and the number of open arm entries compared to the control group. | Sawantdesai et al., 2016[2][3] |

| Light-Dark Transition Test | Swiss albino mice (male) | 3 mg/kg (i.p.) | Significant increase in the time spent in the light compartment and the number of transitions between compartments compared to the control group. | Sawantdesai et al., 2016 |

| Marble Burying Test | Swiss albino mice (male) | 3 mg/kg (i.p.) | Significant decrease in the number of marbles buried compared to the control group. | Sawantdesai et al., 2016 |

Table 2: Dose-Response of Hydroxyzine in the Light-Dark Box Test in Mice

| Hydroxyzine Hydrochloride Dose (Route) | Animal Model | Parameter Measured | Effect | Reference |

| 1 mg/kg (i.p.) | C57/black mice (male) | Mean Transitions | Significantly increased transitions compared to saline control. | Gladney et al., 1994 |

| 4, 7, 10 mg/kg (i.p.) | C57/black mice (male) | Mean Transitions | No significant increase in transitions compared to saline control. | Gladney et al., 1994 |

Table 3: Effects of Hydroxyzine in the Elevated Zero-Maze in Mice

| Hydroxyzine Hydrochloride Dose (Route) | Animal Model | Key Anxiety Parameters | Effect | Reference |

| 1.5 - 12 mg/kg (i.p.) | Male mice | Time spent in open areas, Open area entries | No significant anxiolytic effect (subeffective doses). | Naghibi & Rayatnia, 2011 |

| >12 mg/kg (i.p.) | Male mice | Not specified | Implied anxiolytic effect at higher doses. | Naghibi & Rayatnia, 2011 |

Experimental Protocols

Detailed methodologies for three common rodent models of anxiety are provided below. These protocols are based on established procedures and can be adapted for the evaluation of this compound.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

a. Apparatus

-

A plus-shaped maze elevated from the floor (typically 40-70 cm).

-

Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).

-

A central platform (e.g., 10 x 10 cm) connects the four arms.

-

The maze should be made of a non-porous material for easy cleaning.

b. Procedure

-

Acclimatization: Allow the animals to habituate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes prior to testing.

-

Testing:

-

Place the mouse on the central platform of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Score the following parameters using automated tracking software or by manual observation:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into all arms) x 100]. An increase in these parameters is indicative of an anxiolytic effect.

-

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

a. Apparatus

-

A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, illuminated compartment (approximately 2/3 of the total area).

-

An opening (e.g., 7.5 x 7.5 cm) connects the two compartments.

-

The light compartment is typically illuminated with a bright light source (e.g., 100-400 lux).

b. Procedure

-

Acclimatization: House the animals in the testing room for at least one hour before the test.

-

Drug Administration: Administer this compound or vehicle control (i.p.) 30 minutes before the test.

-

Testing:

-

Place the mouse in the center of the illuminated compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for 5-10 minutes.

-

Record the session with a video camera.

-

-

Data Analysis:

-

Measure the following parameters:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Number of transitions between the two compartments.

-

Latency to the first entry into the dark compartment.

-

-

An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

-

Marble Burying Test

This test is used to model anxiety-like and obsessive-compulsive-like behaviors in rodents. Anxious animals tend to bury objects in their bedding, and anxiolytic drugs typically reduce this behavior.

a. Apparatus

-

A standard rodent cage (e.g., 26 x 20 x 14 cm).

-

Approximately 5 cm of clean bedding material.

-

20-25 glass marbles (approximately 1.5 cm in diameter).

b. Procedure

-

Acclimatization: Acclimate the animals to the testing room for at least 30 minutes.

-

Drug Administration: Administer this compound or vehicle control (i.p.) 30 minutes prior to the test.

-

Testing:

-

Prepare the test cage with 5 cm of bedding and evenly space the marbles on top.

-

Place the mouse in the cage.

-

Allow the mouse to explore and interact with the marbles for 30 minutes.

-

-

Data Analysis:

-

After the 30-minute session, carefully remove the mouse from the cage.

-

Count the number of marbles that are at least two-thirds buried in the bedding.

-

A decrease in the number of buried marbles is indicative of an anxiolytic effect.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for Testing Hydroxyzine Pamoate Efficacy in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyzine pamoate, a first-generation antihistamine, is recognized for its anxiolytic, sedative, and antipruritic properties.[1][2] Its therapeutic effects are primarily attributed to its potent inverse agonism of the histamine H1 receptor and, to a lesser extent, its antagonism of serotonin 5-HT2A and dopamine D2 receptors.[1][2][3] This multimodal mechanism of action makes it a valuable compound for treating conditions such as anxiety and pruritus.

These application notes provide detailed protocols for key behavioral assays in mice to evaluate the efficacy of this compound. The assays described—the elevated plus maze (EPM), light-dark box test, open field test (OFT), and the scratch test for pruritus—are standard preclinical models for assessing anxiolytic, sedative, and antipruritic drug effects.

Mechanism of Action Signaling Pathway

This compound exerts its effects by modulating multiple neurotransmitter systems. It acts as a potent inverse agonist at histamine H1 receptors, which is the primary mechanism for its antihistamine and sedative effects. Additionally, its anxiolytic properties are thought to be mediated by its antagonist activity at serotonin 5-HT2A receptors. The compound also exhibits weaker antagonism at dopamine D2 receptors.

Caption: Signaling pathway of this compound.

Behavioral Assays for Anxiolytic and Sedative Effects

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds like hydroxyzine are expected to increase the proportion of time spent and the number of entries into the open arms.

Experimental Workflow:

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) connected by a central platform (e.g., 5 x 5 cm), elevated above the floor (e.g., 50-80 cm).

-

Environment: The test should be conducted in a dimly lit, quiet room. Illumination levels should be consistent across all tests (e.g., 75-100 lux).

-

Acclimatization: Mice should be brought to the testing room at least 30-60 minutes before the test to acclimate.

-

Drug Administration: Administer this compound or vehicle (e.g., saline with 5% Tween 80) intraperitoneally (i.p.) 30 minutes before testing.

-

Procedure:

-

Place the mouse on the central platform of the maze, facing one of the closed arms.

-

Allow the mouse to explore the maze freely for a 5 to 10-minute session.

-

Record the session using an overhead video camera connected to a tracking software.

-

-

Data Collection: The primary parameters measured are the time spent in the open and closed arms and the number of entries into each arm type. Total distance traveled can also be measured to assess general locomotor activity.

-

Cleaning: Thoroughly clean the maze with 10-70% ethanol solution between each trial to eliminate olfactory cues.

Data Presentation:

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle | - | Data Point 1 | Data Point 4 | Data Point 7 |

| Hydroxyzine | 1 | Data Point 2 | Data Point 5 | Data Point 8 |

| Hydroxyzine | 3 | Data Point 3 | Data Point 6 | Data Point 9 |

Note: Replace "Data Point" with actual or hypothetical data for comparison. A study showed that hydroxyzine at 3 mg/kg significantly increased the percentage of time spent in the open arms and the percentage of open arm entries compared to the control group.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit areas. The apparatus consists of two compartments: a large, illuminated one and a smaller, dark one. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Workflow:

Caption: Experimental workflow for the Light-Dark Box test.

Protocol:

-

Apparatus: A box divided into a large (two-thirds) illuminated compartment and a small (one-third) dark compartment, with an opening connecting them.

-

Environment: The light intensity in the light compartment should be between 100-200 lux, while the dark compartment should be 4-7 lux. The testing room should be quiet.

-

Acclimatization: Mice should be acclimated to the testing room for at least 3 days prior to the experiment.

-

Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.

-

Procedure:

-

Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the mouse to explore the apparatus freely for 10 to 20 minutes.

-

Record the session using a video camera and tracking software.

-

-

Data Collection: Key parameters include the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.

-

Cleaning: Clean the apparatus with 1% Virkon S solution or a similar disinfectant between trials.

Data Presentation:

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) | Latency to Enter Dark (s, Mean ± SEM) |

| Vehicle | - | Data Point 1 | Data Point 4 | Data Point 7 |

| Hydroxyzine | 10 | Data Point 2 | Data Point 5 | Data Point 8 |